Cas no 85943-26-6 (5-tert-butyl-2-methoxybenzaldehyde)

5-tert-butyl-2-methoxybenzaldehyde structure
85943-26-6 structure
商品名:5-tert-butyl-2-methoxybenzaldehyde
CAS番号:85943-26-6
MF:C12H16O2
メガワット:192.254243850708
MDL:MFCD06246086
CID:662892
PubChem ID:6490877

5-tert-butyl-2-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
    • 5-(TERT-BUTYL)-2-METHOXYBENZALDEHYDE
    • 5-(tert-Butyl)-2-methoxybenzenecarbaldehyde
    • 5-tert-butyl-2-methoxybenzaldehyde
    • NULL
    • 2-MeO-5-t-BuC6H3CHO
    • 2-methoxy-5-t-butylbenzaldehyde
    • 5-t-butyl-2-methoxybenzaldehyde
    • 5-tert-Butyl-2-methoxy-benzaldehyde
    • 5-(1,1-Dimethylethyl)-2-methoxybenzaldehyde (ACI)
    • 4-(tert-Butyl)-2-formylanisole
    • CS-0105465
    • AKOS000303268
    • 5-(tert-Butyl)-o-anisaldehyde
    • DTXSID70424613
    • J-516409
    • SY229140
    • 5-(1,1-Dimethylethyl)-2-methoxybenzaldehyde;
    • MFCD06246086
    • 85943-26-6
    • CA-0854
    • SCHEMBL4186655
    • DB-056889
    • MDL: MFCD06246086
    • インチ: 1S/C12H16O2/c1-12(2,3)10-5-6-11(14-4)9(7-10)8-13/h5-8H,1-4H3
    • InChIKey: OBYAZZBWVOYPRX-UHFFFAOYSA-N
    • ほほえんだ: O=CC1C(OC)=CC=C(C(C)(C)C)C=1

計算された属性

  • せいみつぶんしりょう: 192.11503g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 192.11503g/mol
  • 単一同位体質量: 192.11503g/mol
  • 水素結合トポロジー分子極性表面積: 26.3Ų
  • 重原子数: 14
  • 複雑さ: 193
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 26.30000
  • LogP: 2.80520

5-tert-butyl-2-methoxybenzaldehyde セキュリティ情報

  • 危険物標識: Xi
  • 危険レベル:IRRITANT

5-tert-butyl-2-methoxybenzaldehyde 税関データ

  • 税関コード:2912499000
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

5-tert-butyl-2-methoxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176105-5g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 98%
5g
¥87.00 2024-07-28
TRC
B702608-250mg
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
250mg
$ 81.00 2023-09-08
TRC
B702608-500mg
5-tert-Butyl-2-methoxybenzaldehyde
85943-26-6
500mg
$ 121.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
015751-500mg
5-(tert-Butyl)-2-methoxybenzenecarbaldehyde
85943-26-6
500mg
2941.0CNY 2021-07-13
eNovation Chemicals LLC
Y0994577-10g
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 95%
10g
$555 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1176105-250mg
5-(tert-Butyl)-2-methoxybenzaldehyde
85943-26-6 97%
250mg
¥94 2023-04-13
SHENG KE LU SI SHENG WU JI SHU
sc-262356-1 g
5-(tert-Butyl)-2-methoxybenzaldehyde,
85943-26-6
1g
¥1,609.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-262356-1g
5-(tert-Butyl)-2-methoxybenzaldehyde,
85943-26-6
1g
¥1609.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-262356A-5g
5-(tert-Butyl)-2-methoxybenzaldehyde,
85943-26-6
5g
¥2971.00 2023-09-05
Aaron
AR004NHE-250mg
Benzaldehyde, 5-(1,1-dimethylethyl)-2-methoxy-
85943-26-6 95%
250mg
$7.00 2023-12-13

5-tert-butyl-2-methoxybenzaldehyde 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: Phosphorus oxychloride ;  0 °C; 35 °C
2.2 Solvents: 1,2-Dichloroethane ;  35 °C; 6 d, 35 °C
2.3 Reagents: Sodium acetate Solvents: Water ;  0 °C
リファレンス
Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media
Almassio, Marcela F.; et al, Polymer, 2017, 113, 167-179

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
リファレンス
Mechanistic Aspects of the Copolymerization of CO2 with Epoxides Using a Thermally Stable Single-Site Cobalt(III) Catalyst
Ren, Wei-Min; et al, Journal of the American Chemical Society, 2009, 131(32), 11509-11518

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Magnesium chloride Solvents: Acetonitrile ;  rt; 8 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
リファレンス
Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates
Darensbourg, Donald J.; et al, Macromolecules (Washington, 2014, 47(12), 3806-3813

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Dichloromethane ;  0 °C; overnight, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
2.2 2 h, rt
2.3 Solvents: Water ;  0 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
3.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
リファレンス
Asymmetric Pentafulvene Carbometalation-Access to Enantiopure Titanocene Dichlorides of Biological Relevance
Cini, Melchior; et al, Angewandte Chemie, 2015, 54(47), 14179-14182

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetonitrile ;  rt
リファレンス
Unsymmetric salen ligands bearing a Lewis base: intramolecularly cooperative catalysis for cyanosilylation of aldehydes
Wen, Ye-Qian; et al, Organic & Biomolecular Chemistry, 2011, 9(18), 6323-6330

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1.5 h, 0 °C
1.2 2 h, rt
1.3 Solvents: Water ;  0 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
2.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Bromine Catalysts: Iron Solvents: Carbon tetrachloride
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
An improved synthesis of 1,3-bis(5-tert-butyl-2-substituted phenyl)propanes
Yamato, Takehiko; et al, Organic Preparations and Procedures International, 1987, 19(1), 39-44

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -50 °C; -50 °C → -78 °C
1.2 -78 °C; 1 h, -78 °C; -78 °C → rt; 12 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Control of the Reversibility of Excited-State Intramolecular Proton Transfer (ESIPT) Reaction: Host-Polarity Tuning White Organic Light Emitting Diode on a New Thiazolo[5,4-d]thiazole ESIPT System
Zhang, Zhiyun; et al, Chemistry of Materials, 2016, 28(23), 8815-8824

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
An improved synthesis of 1,3-bis(5-tert-butyl-2-substituted phenyl)propanes
Yamato, Takehiko; et al, Organic Preparations and Procedures International, 1987, 19(1), 39-44

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 35 °C
1.2 Solvents: 1,2-Dichloroethane ;  35 °C; 6 d, 35 °C
1.3 Reagents: Sodium acetate Solvents: Water ;  0 °C
リファレンス
Distyrylbenzene-based segmented conjugated polymers: Synthesis, thin film morphology and chemosensing of hydrophobic and hydrophilic nitroaromatics in aqueous media
Almassio, Marcela F.; et al, Polymer, 2017, 113, 167-179

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Trifluoroacetic acid
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Mono- and diformylation of 4-substituted phenols. A new application of the Duff reaction
Lindoy, Leonard F.; et al, Synthesis, 1998, (7), 1029-1032

ごうせいかいろ 13

はんのうじょうけん
リファレンス
Artificial transaminases linking pyridoxamine to binding cavities: controlling the geometry
Breslow, Ronald; et al, Journal of the American Chemical Society, 1990, 112(13), 5212-19

5-tert-butyl-2-methoxybenzaldehyde Raw materials

5-tert-butyl-2-methoxybenzaldehyde Preparation Products

5-tert-butyl-2-methoxybenzaldehyde 関連文献

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Amadis Chemical Company Limited
(CAS:85943-26-6)5-tert-butyl-2-methoxybenzaldehyde
A841498
清らかである:99%
はかる:25g
価格 ($):279.0